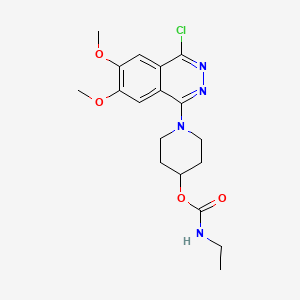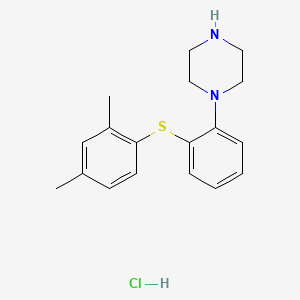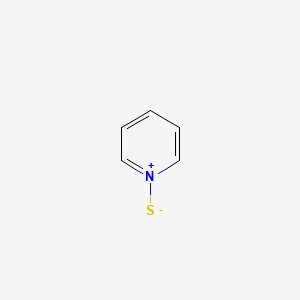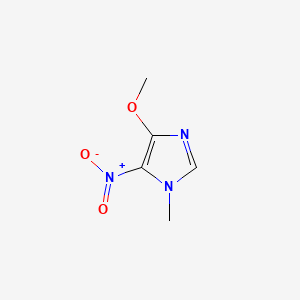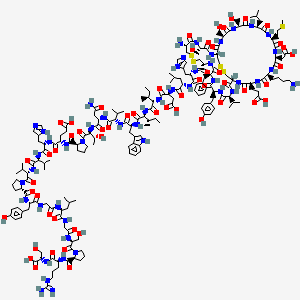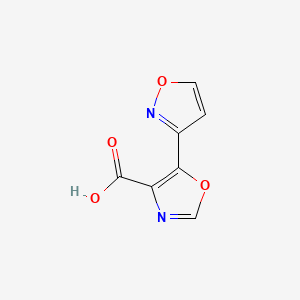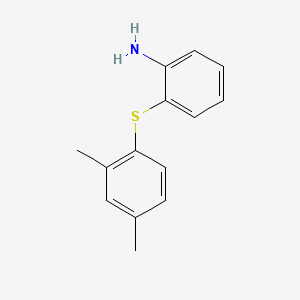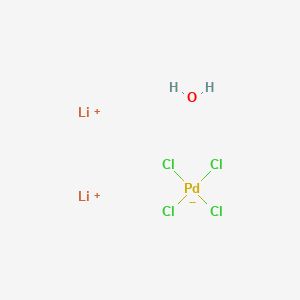
Lithium tetrachloropalladate(II) hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium tetrachloropalladate(II) hydrate is a chemical compound with the formula Li₂PdCl₄·xH₂O. It is a coordination complex of palladium and lithium, where palladium is in the +2 oxidation state. This compound is known for its use in various catalytic processes and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium tetrachloropalladate(II) hydrate can be synthesized through the reaction of palladium(ii) chloride with lithium chloride in an aqueous solution. The reaction typically involves dissolving palladium(ii) chloride in water, followed by the addition of lithium chloride. The mixture is then stirred and heated to promote the formation of the complex. The resulting solution is evaporated to obtain the crystalline hydrate form of lithium tetrachloropalladate(ii) .
Industrial Production Methods
In industrial settings, the production of lithium tetrachloropalladate(ii)hydrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, concentration, and pH, to ensure high yield and purity of the product. The compound is then purified through recrystallization and drying techniques .
Chemical Reactions Analysis
Types of Reactions
Lithium tetrachloropalladate(II) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to palladium metal or lower oxidation states.
Substitution: Ligand exchange reactions where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with lithium tetrachloropalladate(ii)hydrate include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents such as oxygen or chlorine. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield palladium metal, while substitution reactions can produce various palladium complexes with different ligands .
Scientific Research Applications
Lithium tetrachloropalladate(II) hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role in drug development.
Mechanism of Action
The mechanism of action of lithium tetrachloropalladate(ii)hydrate involves its ability to coordinate with various ligands and participate in catalytic cycles. The palladium center in the compound acts as a catalytic site, facilitating the formation and breaking of chemical bonds. This coordination ability allows it to interact with molecular targets and pathways, promoting specific chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Potassium tetrachloropalladate(ii)
- Sodium tetrachloropalladate(ii)
- Potassium tetrachloroplatinate(ii)
- Palladium(ii) chloride
Uniqueness
Lithium tetrachloropalladate(II) hydrate is unique due to its specific coordination environment and the presence of lithium ions. This unique structure imparts distinct catalytic properties, making it particularly effective in certain reactions compared to its analogs. The presence of lithium ions can also influence the solubility and stability of the compound in various solvents .
Properties
IUPAC Name |
dilithium;tetrachloropalladium(2-);hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2Li.H2O.Pd/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOUIQUPOAWKJL-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].O.Cl[Pd-2](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H2Li2OPd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679581 |
Source


|
| Record name | Lithium tetrachloropalladate(2-)--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123334-21-4 |
Source


|
| Record name | Lithium tetrachloropalladate(2-)--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

